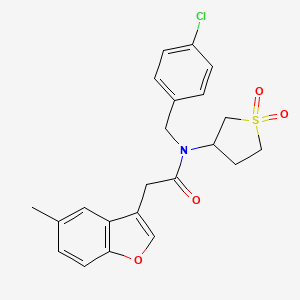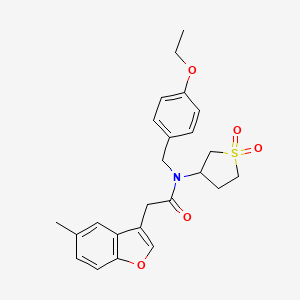![molecular formula C16H22N2S B11420201 1H-1,3-Benzimidazole, 2-[(2-cyclohexylethyl)thio]-5-methyl-](/img/structure/B11420201.png)
1H-1,3-Benzimidazole, 2-[(2-cyclohexylethyl)thio]-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-cyclohexylethyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring substituted with a cyclohexylethyl sulfanyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyclohexylethyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole typically involves the reaction of 2-mercapto-5-methyl-1H-benzodiazole with 2-cyclohexylethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-cyclohexylethyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under hydrogenation conditions to modify the benzodiazole ring or the cyclohexylethyl group.
Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Reduced benzodiazole derivatives
Substitution: Functionalized benzodiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2-cyclohexylethyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzodiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The sulfanyl group may also play a role in the compound’s biological activity by forming reversible covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-cyclohexylethyl)sulfanyl]-1H-benzimidazole
- 2-[(2-cyclohexylethyl)sulfanyl]-4-methyl-1H-1,2,4-triazole
- 2-[(2-cyclohexylethyl)sulfanyl]-5-methyl-1H-1,2,3-triazole
Uniqueness
2-[(2-cyclohexylethyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole is unique due to the presence of both a cyclohexylethyl sulfanyl group and a methyl group on the benzodiazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H22N2S |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-(2-cyclohexylethylsulfanyl)-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C16H22N2S/c1-12-7-8-14-15(11-12)18-16(17-14)19-10-9-13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,17,18) |
InChI Key |
FESHWKCXFIHAOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B11420126.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11420127.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11420133.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11420138.png)

![ethyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11420162.png)
![11-methyl-7-(2-methyl-5-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11420175.png)
![5-chloro-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11420180.png)
![N-[2-(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11420184.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11420188.png)


![1-(2-chlorophenyl)-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11420206.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B11420210.png)
